NGIC-I (also known as 1-(9H-Fluoren-9-yl)-3-[2-(4-morpholinyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide) is a potent and selective inhibitor of the human cytomegalovirus (HCMV) protein kinase pUL97 [, ]. It belongs to the indolocarbazole class of compounds, which are known to exhibit antiviral activity against HCMV []. NGIC-I has been investigated as a potential antiviral agent for the treatment of HCMV infections due to its specific targeting of pUL97, a viral protein kinase essential for viral replication [].
NGIC-I exerts its antiviral activity by directly inhibiting the kinase activity of the HCMV protein pUL97 [, ]. pUL97 is essential for viral replication, and its inhibition leads to a significant reduction in viral growth []. Specifically, NGIC-I prevents the formation of replication centers and disrupts the co-localization of pUL97 with the DNA polymerase processivity factor pUL44, both crucial events in viral replication [, ]. Furthermore, NGIC-I inhibits the autophosphorylation of pUL97, a process essential for its kinase activity [].
Interestingly, NGIC-I exhibits greater efficacy against HCMV mutants with reduced pUL97 autophosphorylation levels, suggesting that these mutants are more reliant on the specific kinase activity targeted by this compound []. While NGIC-I does not directly inhibit the Epstein-Barr virus (EBV) protein kinase BGLF4, it does impede EBV DNA synthesis, indicating that its antiviral activity may extend beyond direct kinase inhibition and involve other mechanisms within infected cells [].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4